1-methyl-4-phenyl-3-(1-(thiophene-2-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
1-METHYL-4-PHENYL-3-[1-(THIOPHENE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including a triazolone ring, a thiophene moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-PHENYL-3-[1-(THIOPHENE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with piperidine to form the thiophene-2-carbonyl piperidine intermediate. This intermediate is further reacted with 1-methyl-4-phenyl-1,2,4-triazolone under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-PHENYL-3-[1-(THIOPHENE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHYL-4-PHENYL-3-[1-(THIOPHENE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is studied for its potential effects on various biological pathways and its ability to modulate enzyme activity.
Mechanism of Action
The mechanism of action of 1-METHYL-4-PHENYL-3-[1-(THIOPHENE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
THIOPHENE DERIVATIVES: Widely studied for their electronic properties and applications in organic electronics.
Uniqueness
1-METHYL-4-PHENYL-3-[1-(THIOPHENE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its combination of a triazolone ring, a thiophene moiety, and a piperidine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20N4O2S |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-methyl-4-phenyl-5-[1-(thiophene-2-carbonyl)piperidin-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C19H20N4O2S/c1-21-19(25)23(15-8-3-2-4-9-15)17(20-21)14-7-5-11-22(13-14)18(24)16-10-6-12-26-16/h2-4,6,8-10,12,14H,5,7,11,13H2,1H3 |
InChI Key |
FMXBZIXCYHBYRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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